Erythrodiol 3-palmitate
Description
Contextualizing Erythrodiol (B191199) 3-Palmitate within the Oleanane (B1240867) Triterpenoid (B12794562) Family
The oleanane-type triterpenoids are a major category of pentacyclic triterpenoids, which are characterized by a five-ring carbon skeleton. rsc.org This family, which includes well-known compounds like β-amyrin and oleanolic acid, is widely distributed in the plant kingdom. wikipedia.orgsinica.edu.tw Oleanane is a natural triterpenoid commonly found in woody angiosperms. wikipedia.org
Erythrodiol 3-palmitate belongs to this oleanane family. researchgate.netnaturalproducts.net Its core structure is erythrodiol, which is esterified with palmitic acid at the C-3 position. smolecule.combiosynth.com This specific esterification influences its chemical properties and biological activities compared to other related compounds. smolecule.com
Academic Significance of this compound in Phytochemical and Biological Research
This compound has been isolated from a variety of plant sources, including the leaves of Eucommia ulmoides, Bumelia obtusifolia, and the bark of Zanthoxylum gilletii. smolecule.comsemanticscholar.orgthieme-connect.com Its presence in different plant species makes it a subject of interest in chemotaxonomy, the classification of plants based on their chemical constituents.
Preliminary research has indicated that this compound possesses several potential biological activities. In-vitro studies have suggested it may have anti-inflammatory and neuroprotective effects. smolecule.com Furthermore, some research points towards its potential as an antitumor agent. For instance, it has been shown to inhibit the proliferation of K562 cells in laboratory settings. chemicalbook.comchemfaces.com
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C46H80O3 | nih.gov |
| Molecular Weight | 681.1 g/mol | nih.gov |
| CAS Number | 19833-13-7 | biosynth.comnih.gov |
| Physical Description | Solid | nih.gov |
| Melting Point | 121 - 123 °C | biosynth.comnih.gov |
| IUPAC Name | [8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] hexadecanoate | nih.gov |
Research Findings on this compound
| Research Area | Findings | Source |
| Antitumor Activity | Inhibited the proliferation of K562 cells with an inhibition rate of 47% at 100 ug/mL. | chemicalbook.comchemfaces.com |
| Anti-inflammatory Effects | In vitro studies suggest it may suppress the production of inflammatory mediators. | smolecule.com |
| Neuroprotective Effects | Research indicates potential to protect nerve cells from damage caused by oxidative stress and glutamate (B1630785) excitotoxicity. | smolecule.com |
Structure
2D Structure
Properties
IUPAC Name |
[8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] hexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H80O3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)49-39-26-27-43(6)37(42(39,4)5)25-28-45(8)38(43)24-23-35-36-33-41(2,3)29-31-46(36,34-47)32-30-44(35,45)7/h23,36-39,47H,9-22,24-34H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXWEJMCUKRYDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H80O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Erythrodiol 3-palmitate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034509 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19833-13-7 | |
| Record name | Erythrodiol 3-palmitate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034509 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
121 - 123 °C | |
| Record name | Erythrodiol 3-palmitate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034509 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Chemodiversity of Erythrodiol 3 Palmitate
Distribution of Erythrodiol (B191199) 3-Palmitate Across Diverse Plant Genera and Species
Erythrodiol 3-palmitate has been identified in a variety of plant species, highlighting its widespread, albeit not universal, presence in the plant kingdom. Research has documented its isolation from different families, indicating a diverse phylogenetic distribution.
Notable plant sources include:
Eucommia ulmoides : The leaves of this tree, also known as cork elm or "Du Zhong," are a known source of this compound. smolecule.com
Gentiana lutea : This species of gentian has been reported to contain this compound. nih.gov
Sideroxylon rotundifolium : This plant is another confirmed source of the compound. nih.gov
Zanthoxylum gilletii : Phytochemical studies of the bark of this plant, belonging to the Rutaceae family, have led to the isolation of this compound. semanticscholar.orgproquest.com This was a significant finding as it was the first time the compound was reported in this family. researchgate.net
Trilepisium madagascariense : This species from the Moraceae family is also a known source. researchgate.net
Metagentiana rhodantha : The whole plant has been found to contain this compound. nih.gov
Dicranostigma leptopodum : The entire plant has been identified as a source of this triterpenoid (B12794562). nih.govchemfaces.com
Pericampylus glaucus : This plant has been found to contain this compound. chemfaces.com
Bumelia obtusifolia : The aerial portions of this plant have yielded the compound. chemfaces.comthieme-connect.comthieme-connect.com
Tagetes erecta : Commonly known as the African marigold, this plant has been reported to contain this compound. japsonline.comscielo.org.mxnih.gov
Calendula officinalis : The flowers of this plant, also known as pot marigold, are another source. bioline.org.br
Gambeya lacourtiana : This plant species has also been shown to contain this compound. springermedizin.de
This distribution across unrelated plant families such as Eucommiaceae, Gentianaceae, Sapotaceae, Rutaceae, Moraceae, Papaveraceae, Menispermaceae, Asteraceae, and Sapotaceae suggests that the biosynthetic pathway for this compound may have evolved independently multiple times or was an ancestral trait that has been lost in many lineages.
Quantitative and Qualitative Variations of this compound in Different Plant Organs and Developmental Stages
The concentration and presence of this compound can vary significantly between different parts of the same plant and throughout its life cycle. While comprehensive quantitative data across numerous species is still an area of active research, existing studies provide valuable insights.
For instance, in Zanthoxylum gilletii , this compound was isolated from the bark . semanticscholar.orgproquest.com In Bumelia obtusifolia , it was found in the aerial portion . chemfaces.comthieme-connect.com The leaves of Eucommia ulmoides are a known source smolecule.com, while in Metagentiana rhodantha and Dicranostigma leptopodum , the whole plant has been utilized for its isolation. nih.govnih.govchemfaces.com In the case of Tagetes erecta and Calendula officinalis , the flowers are noted as containing the compound. japsonline.comscielo.org.mxnih.govbioline.org.br
A study on marigold oleoresin from different geographical origins also identified Erythrodiol 3-O-palmitate, suggesting that environmental factors could influence its concentration. nih.gov Furthermore, research on Dicranostigma leptopodum collected at the flowering stage led to the isolation of various compounds, including this compound from the aerial parts. nih.gov
The variation in the localization of this compound within the plant suggests that its physiological or ecological role may be tissue-specific. For example, its presence in the bark could imply a defensive function against pathogens or herbivores, while its occurrence in flowers might be related to reproduction.
Below is an interactive data table summarizing the plant part where this compound has been identified for various species.
| Plant Species | Family | Plant Part | Reference(s) |
| Bumelia obtusifolia | Sapotaceae | Aerial Portion | chemfaces.comthieme-connect.com |
| Calendula officinalis | Asteraceae | Flowers | bioline.org.br |
| Dicranostigma leptopodum | Papaveraceae | Whole Plant | nih.govchemfaces.com |
| Eucommia ulmoides | Eucommiaceae | Leaves | smolecule.com |
| Gambeya lacourtiana | Sapotaceae | Not specified | springermedizin.de |
| Gentiana lutea | Gentianaceae | Not specified | nih.gov |
| Metagentiana rhodantha | Gentianaceae | Whole Plant | nih.gov |
| Pericampylus glaucus | Menispermaceae | Not specified | chemfaces.com |
| Sideroxylon rotundifolium | Sapotaceae | Not specified | nih.gov |
| Tagetes erecta | Asteraceae | Flowers | japsonline.comscielo.org.mxnih.gov |
| Trilepisium madagascariense | Moraceae | Not specified | researchgate.net |
| Zanthoxylum gilletii | Rutaceae | Bark | semanticscholar.orgproquest.com |
Chemo-taxonomic Relevance and Ecological Role of this compound in Plant Systems
The presence or absence of specific chemical compounds, like this compound, can be a valuable tool in the classification of plants, a field known as chemotaxonomy.
The discovery of this compound in Zanthoxylum gilletii was noted as a significant chemotaxonomic marker, as it was the first report of this compound in the Rutaceae family. semanticscholar.orgresearchgate.net This finding contributes to a more detailed chemical profile of the genus Zanthoxylum and the family Rutaceae, potentially helping to clarify phylogenetic relationships within the group. semanticscholar.org
The ecological role of this compound in plants is not yet fully understood, but its chemical nature as a triterpenoid ester suggests potential functions in plant defense and interaction with the environment. Triterpenoids, as a class, are known to possess a wide range of biological activities, including anti-herbivore, anti-fungal, and anti-bacterial properties.
For example, studies on Dicranostigma leptopodum have highlighted the presence of various alkaloids alongside this compound, some of which exhibit insecticidal properties. nih.gov While the specific contribution of this compound to this defense mechanism is not detailed, its co-occurrence with these protective compounds is noteworthy. nih.gov
The accumulation of this compound in specific tissues, such as the bark, also points towards a protective function, forming a chemical barrier against external threats. Further research is needed to elucidate the precise ecological functions of this compound, including its potential allelopathic effects, its role in mediating interactions with symbiotic microorganisms, and its response to environmental stressors.
Biosynthetic Pathways and Enzymatic Transformations of Erythrodiol 3 Palmitate
Overview of Triterpenoid (B12794562) Backbone Biosynthesis Preceding Erythrodiol (B191199) Formation
The journey to Erythrodiol 3-palmitate begins with the formation of its core triterpenoid structure. Triterpenoids are a vast class of natural products synthesized from the C30 precursor, squalene (B77637). nih.gov In plants, the biosynthesis of the triterpenoid backbone is a well-defined process that occurs in the cytoplasm and endoplasmic reticulum, starting from the mevalonate (B85504) (MVA) pathway. frontiersin.org
The MVA pathway supplies the fundamental C5 building block, isopentenyl diphosphate (B83284) (IPP). frontiersin.org Two molecules of farnesyl diphosphate (FPP), each made from three units of IPP, are condensed head-to-head by the enzyme squalene synthase (SQS) to form squalene. nih.gov This linear C30 hydrocarbon is then oxidized by squalene epoxidase (SQE), a rate-limiting enzyme in the pathway, to yield 2,3-oxidosqualene (B107256). nih.gov
The cyclization of 2,3-oxidosqualene is a critical diversification step in triterpenoid biosynthesis, catalyzed by a family of enzymes known as oxidosqualene cyclases (OSCs). nih.govacs.org To form the precursor for erythrodiol, 2,3-oxidosqualene is cyclized by β-amyrin synthase (bAS), a specific type of OSC, to produce the pentacyclic triterpenoid scaffold, β-amyrin. nih.govresearchgate.net
The final step in forming the immediate precursor to this compound is the oxidation of the β-amyrin skeleton. This reaction is typically catalyzed by cytochrome P450 monooxygenases (P450s), which are highly diverse enzymes that modify the triterpenoid backbone. frontiersin.orgoup.com Specifically, enzymes belonging to the CYP716A subfamily are known to be multifunctional β-amyrin 28-oxidases. nih.gov They catalyze a three-step oxidation at the C-28 position of β-amyrin, first producing the hydroxylated intermediate, erythrodiol (28-hydroxy-β-amyrin), followed by oleanolic aldehyde, and finally oleanolic acid. nih.gov Thus, erythrodiol is a key intermediate in this oxidative pathway.
| Enzyme | Abbreviation | Function | Organism(s) Studied |
|---|---|---|---|
| Squalene Synthase | SQS | Condensation of two FPP molecules to form squalene. nih.gov | General in plants |
| Squalene Epoxidase | SQE | Oxidation of squalene to 2,3-oxidosqualene. nih.gov | General in plants |
| β-Amyrin Synthase | bAS | Cyclization of 2,3-oxidosqualene to β-amyrin. researchgate.net | Olea europaea, Medicago truncatula, Glycyrrhiza glabra, etc. nih.gov |
| Cytochrome P450 716A Family | CYP716A | Oxidation of β-amyrin at C-28 to form erythrodiol. nih.gov | Medicago truncatula (CYP716A12), Grape (CYP716A15/17) nih.gov |
Enzymatic Mechanisms of Palmitoylation of Erythrodiol at the C-3 Position
The final step in the biosynthesis of this compound is the esterification of the hydroxyl group at the C-3 position of the erythrodiol molecule with palmitic acid. smolecule.com This reaction is catalyzed by a specific type of acyltransferase. While the general mechanism involves the formation of an ester bond, the precise enzyme responsible for this specific acylation in plants has not yet been definitively identified. frontiersin.org
However, research into the acylation of other triterpenoids provides significant clues. Plant acyltransferases that modify natural products typically belong to two major families: the BAHD acyltransferases, which use acyl-CoA thioesters as donors, and the serine carboxypeptidase-like (SCPL) acyltransferases, which utilize O-glucose esters as acyl donors. oup.comnih.gov A recent comprehensive review identified 18 triterpene ester synthesis-related acyltransferases (TEsACTs) from 11 species, all belonging to the BAHD or SCPL families. nih.gov
A study on lettuce (Lactuca sativa) identified a novel triterpene acetyltransferase, LsTAT1, which is involved in the acetylation of various pentacyclic triterpenes, including β-amyrin. frontiersin.org This enzyme belongs to the membrane-bound O-acyltransferase (MBOAT) family, which is also responsible for sterol esterification. frontiersin.org Notably, LsTAT1 used acetyl-CoA as the acyl donor and showed no activity with fatty acyl-CoA donors, such as palmitoyl-CoA. frontiersin.org This indicates that the enzyme responsible for producing this compound is functionally distinct from this acetyltransferase. frontiersin.org
Further evidence for the existence of relevant enzymes comes from mammalian systems. Homogenates of rabbit and human liver have been shown to contain an acyl-CoA:triterpene acyltransferase (ATAT) activity capable of esterifying dietary plant triterpenes with fatty acids. nih.gov This activity required ATP and coenzyme A when free fatty acid was the substrate, but not when fatty acyl-CoA was used, confirming the latter as the direct acyl donor. nih.gov This supports the hypothesis that a dedicated plant enzyme, likely from the BAHD or MBOAT family, utilizes palmitoyl-CoA to acylate the C-3 hydroxyl group of erythrodiol.
Genetic Regulation and Transcriptomic Studies of this compound Biosynthesis
The biosynthesis of this compound is controlled at the genetic level through the regulated expression of the genes encoding the necessary enzymes. Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, are powerful tools for identifying these genes and understanding their regulation.
Candidate genes for triterpenoid biosynthesis are often identified by co-expression analysis. For instance, the gene for the β-amyrin 28-oxidase in Medicago truncatula, CYP716A12, was identified due to its expression pattern being strongly correlated with that of β-amyrin synthase (bAS). nih.gov Similarly, studies in olive (Olea europaea) have identified key genes like OeBAS and P450s involved in producing the precursors to erythrodiol. nih.gov The significant variation in triterpenoid content among different olive cultivars suggests strong genetic control over this pathway. nih.gov
While no transcriptomic studies have focused directly on the entire this compound pathway, research on its precursors provides valuable insights. A study on the effects of dietary erythrodiol in mice revealed that it significantly alters the hepatic transcriptome, up-regulating 68 genes and down-regulating 124 genes related to processes like detoxification and metabolism. nih.gov This demonstrates that erythrodiol itself can act as a signaling molecule, influencing gene expression.
Furthermore, studies on the effect of palmitate on cellular systems have shown extensive transcriptomic changes. In pancreatic β-cells, palmitate exposure alters the expression of genes involved in lipid metabolism, oxidative stress, and ER stress pathways. nih.gov The regulation of these precursor pathways is essential for the availability of both erythrodiol and palmitoyl-CoA, the building blocks for the final compound. Identifying the specific acyltransferase gene will be the key to fully understanding the genetic regulation of this compound biosynthesis. Future transcriptomic analyses comparing plant tissues with high and low levels of this compound could pinpoint candidate acyltransferase genes by looking for co-expression with known triterpenoid synthesis genes like bAS and CYP716A.
| Study Focus | Organism/System | Key Findings Related to Biosynthesis |
|---|---|---|
| Identification of Triterpenoid Biosynthesis Genes | Medicago truncatula | Co-expression analysis identified CYP716A12 (β-amyrin oxidase) by its correlation with bAS expression. nih.gov |
| Triterpenoid Biosynthesis in Olive | Olea europaea | Identified key genes like OeBAS and P450s; showed large variation in triterpenoid content across cultivars, indicating genetic control. nih.gov |
| Hepatic Effects of Erythrodiol | Mice | Erythrodiol administration significantly altered the hepatic transcriptome, affecting metabolic and detoxification pathways. nih.gov |
| Cellular Response to Palmitate | Pancreatic β-cells | Palmitate exposure led to widespread changes in the transcriptome and proteome, particularly in lipid metabolism and stress response pathways. nih.gov |
In Vitro and In Vivo Approaches to Elucidating Biosynthetic Enzymes of this compound
The function of enzymes involved in the biosynthesis of complex natural products like this compound is elucidated through a combination of in vivo and in vitro experimental approaches. These techniques are crucial for confirming the activity of candidate genes identified through genomic or transcriptomic analyses.
In vivo approaches typically involve heterologous expression, where the gene of interest is introduced into a host organism that is easy to manipulate. The yeast Saccharomyces cerevisiae and the plant Nicotiana benthamiana are widely used systems for this purpose. acs.orgfrontiersin.org For example, to confirm the function of enzymes in the oleanolic acid pathway, genes for a β-amyrin synthase (bAS) and a CYP716A P450 were co-expressed in yeast. nih.gov The yeast, which natively produces the precursor 2,3-oxidosqualene, was then able to synthesize β-amyrin, which was subsequently oxidized by the P450 to erythrodiol and then oleanolic acid, confirming the function of both enzymes in a living cell. nih.gov Similarly, co-expressing an oxidosqualene cyclase and the lettuce triterpene acetyltransferase (LsTAT1) in yeast and tobacco resulted in the production of various triterpene acetates, validating the in vivo function of LsTAT1. frontiersin.org
In vitro enzyme assays provide more direct evidence of catalytic function and allow for detailed characterization of enzyme kinetics. These assays typically use cell-free extracts or purified enzymes from the heterologous host. For instance, microsomal fractions (containing membrane-bound enzymes like P450s) isolated from yeast expressing a candidate P450 can be incubated with the substrate (e.g., β-amyrin) and necessary cofactors (like NADPH). nih.gov The reaction products are then analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the conversion of the substrate to the expected product, such as erythrodiol. nih.gov This approach was used to definitively characterize CYP716A12 as a β-amyrin 28-oxidase. nih.gov A similar in vitro system using cell-free extracts demonstrated that the LsTAT1 enzyme could acetylate various triterpenes using acetyl-CoA. frontiersin.org
These established methods provide a clear roadmap for the future characterization of the specific acyltransferase responsible for this compound synthesis. Once a candidate gene is identified, its function can be validated by co-expressing it with a bAS and a CYP716A in yeast or N. benthamiana and analyzing for the production of this compound.
Advanced Methodologies for Isolation and Purification of Erythrodiol 3 Palmitate from Natural Sources
Extraction Strategies Optimized for Triterpenoid (B12794562) Esters from Plant Matrices
The initial step in isolating Erythrodiol (B191199) 3-palmitate involves its extraction from the raw plant material. The choice of method and solvent is critical for maximizing yield while minimizing the co-extraction of undesirable compounds. Triterpenoid esters are typically extracted using solvents of low to medium polarity.
Commonly employed laboratory-scale extraction methods include maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE). nih.gov Solvents such as ethanol, methanol (B129727), chloroform, ethyl acetate, and n-hexane are frequently used. nih.govresearchgate.net For instance, a study on Jatropha curcas leaves optimized UAE for total triterpenoids using 70% ethanol, a 16:1 liquid-to-solid ratio, and an extraction time of 50 minutes. bioline.org.br However, it was noted that prolonged extraction times can lead to the degradation of the target compounds. bioline.org.br Soxhlet extraction using diethyl ether has been effectively used for lipophilic extracts from plants like Cistus ladanifer. mdpi.com
More advanced and efficient methods include Supercritical Fluid Extraction (SFE). SFE, particularly with carbon dioxide, is recognized as a "green" technology that offers high selectivity and efficiency. A method developed for purifying triterpenoid esters from Calendula officinalis (Marigold) utilized SFE as the initial step, successfully yielding an extract enriched in these target compounds. nih.govresearchgate.net Another technique involves ultrasonication with n-hexane, as demonstrated in the preparation of Marigold oleoresin. nih.gov
The table below summarizes various extraction strategies applied to sources containing triterpenoid esters.
| Extraction Method | Plant Source/Matrix | Solvent(s) | Key Findings |
| Ultrasound-Assisted Extraction (UAE) | Jatropha curcas Leaves | 70% Ethanol | Optimal conditions determined by Response Surface Methodology (RSM) were 70% ethanol, 16 mL/g ratio, for 50 min. bioline.org.br |
| Supercritical Fluid Extraction (SFE) | Calendula officinalis (Marigold) Flowers | Supercritical CO₂ | An efficient and selective method for obtaining an extract rich in triterpenoid esters, including faradiol (B1211459) esters. nih.govresearchgate.net |
| Soxhlet Extraction | Cistus species Leaves | Diethyl ether | Effective for obtaining lipophilic extracts containing triterpenoids and steroids. mdpi.com |
| Maceration | Gambeya lacourtiana Fruit | Methanol, followed by partitioning | Crude methanol extract was partitioned with n-hexane and methylene (B1212753) chloride to separate compounds by polarity. springermedizin.de |
| Ultrasonication | Marigold Granules | n-Hexane | Used for the preparation of marigold oleoresin containing Erythrodiol 3-palmitate for subsequent analysis. nih.gov |
Modern Chromatographic Techniques for this compound Enrichment and Purity Assessment
Following extraction, the crude extract contains a complex mixture of compounds, necessitating further purification through chromatographic techniques. The enrichment and final purification of this compound typically involves a multi-step chromatographic sequence.
Initial fractionation is often achieved using open column chromatography (CC) over silica (B1680970) gel. springermedizin.de For example, this compound was isolated from a methylene chloride sub-fraction of Gambeya lacourtiana extract using a silica gel column with an isocratic mobile phase of n-hexane/CH₂Cl₂ (1:4 v/v). springermedizin.de Similarly, preparative thin-layer chromatography (TLC) on silica gel has been used to separate neutral triterpenoids from triterpenoid acids. mdpi.com
For higher resolution and purity, High-Performance Liquid Chromatography (HPLC) is employed. A comprehensive purification protocol for triterpenoid esters from Calendula officinalis involved an initial normal-phase column chromatography step followed by a final polishing step using preparative reversed-phase HPLC (RP-HPLC) to yield individual esters with purities between 96% and 98%. nih.govresearchgate.net
The assessment of purity and structural confirmation relies on hyphenated analytical techniques. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a standard method, though it often requires a prior derivatization step to increase the volatility of the triterpenoids. researchgate.netnih.gov More advanced methods, such as Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS), provide high resolution and accurate mass data, enabling the unambiguous identification of compounds like this compound in complex mixtures without derivatization. nih.gov
The table below outlines modern chromatographic techniques used for this purpose.
| Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |
| Column Chromatography (CC) | Silica Gel | n-hexane/CH₂Cl₂ (isocratic) | Enrichment and isolation of this compound from a crude sub-fraction. springermedizin.de |
| Preparative RP-HPLC | C18 | Methanol | Final purification step to achieve high purity (96-98%) of individual triterpenoid esters. researchgate.net |
| Preparative TLC | Silica Gel 60H | Chloroform:Methanol (97:3 v/v) | Fractionation of crude extracts into neutral triterpenoids and free triterpenoid acids. mdpi.com |
| UPLC-QTOF-MS | C18 (UPLC) | Water (0.1% formic acid) / Acetonitrile:Isopropanol (1:1) | Purity assessment and structural identification based on accurate mass and fragmentation patterns. nih.gov |
| GC-FID / GC-MS | Capillary Column | - | Quantification and confirmation, often after saponification and derivatization. researchgate.nettheremino.com |
Non-Chromatographic Separation Technologies Applied to this compound
While chromatography is dominant, certain non-chromatographic techniques play a role in the purification and analysis of this compound, primarily by exploiting its chemical properties and solubility.
One key non-chromatographic method is saponification . This involves the alkaline hydrolysis of the ester bond to yield the parent triterpene alcohol (Erythrodiol) and the fatty acid salt (palmitate). researchgate.net This procedure is not typically used for isolating the intact ester but is a critical sample pre-treatment step in the analysis of olive oil, where the concentration of erythrodiol and uvaol (B1682811) is a quality parameter. researchgate.nettheremino.com By breaking down the ester, the core alcohol can be more easily isolated from the unsaponifiable fraction for subsequent analysis. researchgate.net
Another technique is recrystallization or precipitation . This classic purification method relies on the differential solubility of the compound in various solvents at different temperatures. evitachem.com A compound can be dissolved in a suitable hot solvent and allowed to cool, causing the target compound to crystallize out in a purer form, leaving impurities behind in the solvent. In one study, a related triterpenoid, Erythrodiol, was purified by precipitation from a solvent mixture of n-hexane/EtOAc. springermedizin.de This method is often used as a final, cost-effective step to achieve high purity.
| Technology | Principle | Application in Workflow | Reference |
| Saponification | Alkaline hydrolysis of the ester linkage. | Analytical pre-treatment to isolate the core alcohol (Erythrodiol) from the unsaponifiable fraction for quantification. | researchgate.nettheremino.com |
| Recrystallization/Precipitation | Differential solubility in a given solvent system. | Final purification step to remove minor impurities and obtain a highly pure, crystalline product. | springermedizin.deevitachem.com |
Challenges and Innovations in Scalable Production and Purification of this compound
The scalable production of pure this compound faces several challenges. Firstly, the concentration of this specific ester in most natural sources is relatively low. Secondly, plant extracts contain a multitude of structurally similar compounds, such as other triterpenoid esters (e.g., faradiol and maniladiol (B1220831) esters in Marigold) and free triterpenes, which complicates the purification process and can lead to low recovery rates. nih.govresearchgate.net The multi-step purification process involving extraction and several chromatographic stages can be time-consuming, solvent-intensive, and difficult to scale up economically.
Innovations in this field aim to address these challenges.
Advanced Extraction : The use of SFE represents a significant innovation, offering a more selective, faster, and environmentally friendly alternative to conventional solvent extraction for scalable operations. nih.govresearchgate.net
Process Optimization : Employing statistical approaches like Response Surface Methodology (RSM) to optimize extraction parameters ensures maximum yield and efficiency, which is crucial for large-scale production. bioline.org.br
Post-Purification Formulation : A major innovation for scalability and commercial application is the development of stable formulations. Techniques such as microencapsulation and spray drying, as explored for marigold extracts, can protect the purified lipophilic compounds from degradation and improve their handling and stability. researchgate.net This is particularly important for preserving the integrity of the compound for its final application.
Chemical Synthesis and Structural Modification of Erythrodiol 3 Palmitate and Analogues
Total Synthesis Routes to Erythrodiol (B191199) 3-Palmitate
The total synthesis of the core structure of Erythrodiol 3-palmitate, erythrodiol, represents a formidable challenge in organic chemistry due to its complex pentacyclic framework and multiple stereocenters. A landmark in this field is the enantioselective total synthesis of several pentacyclic triterpenes, including erythrodiol, from a common intermediate, as reported by E. J. Corey and Jaemoon Lee. acs.orgacs.org
This synthetic strategy showcases a powerful approach to constructing the intricate oleanane (B1240867) skeleton with precise stereochemical control. While the full synthesis is highly complex, a simplified overview of the key stages leading to the erythrodiol core is presented below. The final step to obtain this compound would involve the selective esterification of the C-3 hydroxyl group with palmitic acid.
Key Features of the Total Synthesis of Erythrodiol:
Enantioselectivity: The synthesis begins with achiral starting materials and introduces chirality early on using a chiral catalyst, ensuring the final product is a single enantiomer, identical to the natural form. acs.orgacs.org
Cation-Olefin Cyclization: A key step in forming the polycyclic core involves a biomimetic cation-olefin cyclization cascade, mimicking the natural biosynthetic pathway of triterpenoids. acs.orgacs.org This reaction builds multiple rings in a single, highly stereocontrolled step.
Common Intermediate: A pivotal aspect of this synthesis is the generation of a common intermediate that can be elaborated into various pentacyclic triterpenes, including β-amyrin, oleanolic acid, and erythrodiol, demonstrating the versatility of the route. acs.orgacs.org
The final conversion of synthesized erythrodiol to this compound would be achieved through a selective esterification reaction at the C-3 hydroxyl group.
Semi-Synthesis of this compound from Readily Available Precursors
Given the complexity and length of total synthesis, semi-synthetic methods starting from abundant natural triterpenoids are often more practical for producing erythrodiol and its derivatives. Readily available precursors such as oleanolic acid and betulin (B1666924) can be chemically converted to erythrodiol. nih.govnih.govacs.org
From Oleanolic Acid: Oleanolic acid is a widespread and readily available pentacyclic triterpenoid (B12794562) that shares the same oleanane skeleton as erythrodiol. The primary structural difference is the presence of a carboxylic acid group at the C-28 position in oleanolic acid, whereas erythrodiol has a primary alcohol. Therefore, the semi-synthesis of erythrodiol from oleanolic acid involves the selective reduction of this C-28 carboxylic acid. acs.org
A common method for this transformation is the use of a reducing agent such as lithium aluminum hydride (LiAlH₄). acs.org The reaction is typically carried out in an anhydrous ether solvent.
From Betulin: Betulin, another abundant triterpenoid found in the bark of birch trees, can also serve as a precursor for erythrodiol. Betulin belongs to the lupane (B1675458) class of triterpenoids, which has a different E-ring structure compared to the oleanane skeleton of erythrodiol. The semi-synthesis from betulin is more complex as it requires a skeletal rearrangement of the lupane framework to the oleanane framework, in addition to modifications of the functional groups. nih.govnih.gov
Once erythrodiol is obtained through these semi-synthetic routes, this compound can be prepared by the selective esterification of the C-3 hydroxyl group with palmitic acid or its activated derivatives.
| Precursor | Key Transformation | Reagents (Example) | Reference |
| Oleanolic Acid | Reduction of C-28 carboxylic acid | LiAlH₄ | acs.org |
| Betulin | Skeletal rearrangement and functional group modification | Multiple steps | nih.govnih.gov |
Design and Synthesis of Novel this compound Derivatives for Structure-Activity Relationship Studies
To investigate the structure-activity relationships (SAR) of this compound, researchers have synthesized a variety of derivatives. These modifications often target the hydroxyl groups at C-3 and C-28, as well as the C-12 double bond in the C-ring, to understand how these structural features influence biological activity. nih.govresearchgate.netlookchem.com
Modification of the C-3 and C-28 Positions: The hydroxyl groups at C-3 and C-28 are common sites for modification. Esterification with different fatty acids or other carboxylic acids can modulate the lipophilicity and steric bulk of the molecule. For example, aminopropoxy derivatives of erythrodiol have been synthesized and shown to possess antitumor activity. nih.gov The synthesis of various ester derivatives allows for a systematic study of how the nature of the ester chain affects the compound's properties.
Modification of the C-Ring: The C-ring of the oleanane skeleton is another target for derivatization. For instance, C-ring derivatives of erythrodiol, such as C-azepanone and C-azepane derivatives, have been synthesized to explore their potential as antimicrobial agents. nih.govresearchgate.net These modifications introduce heteroatoms and alter the conformation of the ring system, which can lead to new biological activities. The synthesis of these derivatives often starts from a C-12 oxo derivative of the triterpenoid, which can then be converted to oximes and subsequently undergo rearrangements like the Beckmann rearrangement to introduce nitrogen into the ring. nih.govresearchgate.net
Glycosylation: Glycosylation is another strategy to create derivatives with potentially altered solubility and biological targeting. The synthesis of glycoside derivatives of oleanolic acid and erythrodiol has been achieved through biotransformation, highlighting a green chemistry approach to derivatization. nih.gov
These synthetic efforts provide a library of compounds that are essential for detailed SAR studies, helping to identify the key structural motifs responsible for the biological effects of this compound and guiding the design of more potent and selective analogues.
| Derivative Class | Synthetic Strategy | Potential Impact on SAR |
| C-3/C-28 Esters | Esterification with various acids | Modulates lipophilicity and steric hindrance |
| C-Ring Heterocycles | Ring expansion/rearrangement (e.g., Beckmann) | Alters ring conformation and introduces new functional groups |
| Glycosides | Biotransformation or chemical glycosylation | Improves water solubility and may alter biological targeting |
Stereoselective Synthesis Approaches to this compound and Its Isomers
The biological activity of complex natural products like this compound is often highly dependent on their stereochemistry. Therefore, developing synthetic methods that control the three-dimensional arrangement of atoms is crucial.
Stereocontrol in the Synthesis of the Erythrodiol Core: As mentioned in the total synthesis section, modern synthetic routes to erythrodiol are designed to be stereoselective. The use of chiral catalysts and carefully planned cyclization reactions ensures that the multiple stereocenters in the pentacyclic core are formed with the correct relative and absolute configuration. acs.orgacs.org The synthesis reported by Corey and Lee is a prime example of an enantioselective synthesis, yielding the naturally occurring enantiomer of erythrodiol. acs.orgacs.org
Stereoselective Esterification at the C-3 Position: The final step in the synthesis of this compound is the esterification of the C-3 hydroxyl group. The C-3 hydroxyl group in erythrodiol is a secondary alcohol and is sterically hindered by the bulky triterpenoid skeleton. Achieving stereoselectivity in the esterification of such complex alcohols can be challenging.
Enzymatic methods, particularly using lipases, have emerged as powerful tools for the stereoselective synthesis of esters. mdpi.comcirad.fr Lipases can exhibit high chemo-, regio-, and stereoselectivity under mild reaction conditions. mdpi.comcirad.fr For a molecule like erythrodiol with two hydroxyl groups (a secondary at C-3 and a primary at C-28), a regioselective lipase (B570770) could preferentially acylate the C-3 hydroxyl group. Furthermore, if a racemic mixture of a triterpenoid were used, a lipase could perform a kinetic resolution, selectively esterifying one enantiomer and leaving the other unreacted. mdpi.com
The use of immobilized lipases, such as Candida antarctica lipase B (CALB), in non-aqueous solvents is a common strategy for these transformations. cirad.fr This approach offers a green and efficient alternative to traditional chemical methods for the stereoselective synthesis of triterpenoid esters like this compound.
Comprehensive Analytical Characterization of Erythrodiol 3 Palmitate
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis of Erythrodiol (B191199) 3-Palmitate
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the definitive identification of Erythrodiol 3-palmitate. It provides a highly accurate mass measurement, enabling the determination of the precise molecular formula. The molecular formula for this compound is C46H80O3, with a corresponding molecular weight of 681.14 g/mol . pharmaffiliates.complantaedb.com HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) with exceptional accuracy, often to within a few parts per million (ppm). This level of precision allows for the unambiguous assignment of the elemental composition, distinguishing it from other compounds with the same nominal mass.
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides further structural confirmation. By inducing fragmentation of the protonated or deprotonated molecular ion, a characteristic pattern of product ions is generated. For this compound, fragmentation would likely involve the cleavage of the ester bond, yielding fragments corresponding to the erythrodiol and palmitic acid moieties. This detailed fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound.
Table 1: Key HRMS Data for this compound
| Property | Value |
| Molecular Formula | C46H80O3 |
| Molecular Weight | 681.14 g/mol pharmaffiliates.com |
| Exact Mass | 680.61074641 g/mol plantaedb.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural and Stereochemical Elucidation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural and stereochemical elucidation of this compound. nih.govnih.govethernet.edu.etanalis.com.my A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon skeleton, the placement of functional groups, and the relative and absolute stereochemistry of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their immediate electronic environment. Key signals for this compound would include those for the methyl groups of the triterpenoid (B12794562) core, the olefinic proton, the proton at the esterified carbon (C-3), and the methylene (B1212753) protons of the palmitate chain. researchgate.net
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. nih.govresearchgate.netresearchgate.net Distinct signals would be observed for the carbonyl carbon of the ester, the olefinic carbons, the carbon bearing the hydroxyl group, and the numerous aliphatic carbons of the triterpenoid and palmitate moieties. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH2, and CH3 groups.
2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for assembling the complete molecular structure. magritek.comresearchgate.net
COSY experiments establish proton-proton coupling networks, helping to identify adjacent protons within the spin systems of the triterpenoid and palmitate chains.
HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds), which is critical for connecting the different fragments of the molecule, such as linking the palmitate chain to the C-3 position of the erythrodiol core.
Through the careful analysis of these NMR data, the complete connectivity and stereochemistry of this compound can be unequivocally determined.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Key Moieties in Triterpenoid Palmitate Esters
| Moiety | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Ester-linked CH (H-3) | ~4.50 (m) researchgate.net | ~80-82 |
| Olefinic CH (H-12) | ~5.18 (t) researchgate.net | ~122-123 |
| Carbonyl (C=O) | - | ~173.6 researchgate.net |
| Methylene (palmitate chain) | ~1.25-1.63 | ~22-34 |
| Terminal Methyl (palmitate) | ~0.88 (t) | ~14.1 |
Note: Actual chemical shifts can vary depending on the solvent and specific triterpenoid structure.
Advanced Chromatographic-Spectroscopic Coupling Techniques (LC-MS, GC-MS, LC-NMR) for Trace Analysis and Quantification of this compound in Complex Mixtures
The analysis of this compound in complex biological or food matrices necessitates the use of powerful hyphenated analytical techniques that couple the separation power of chromatography with the detection specificity of spectroscopy. tandfonline.comnih.govresearchgate.netresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and selective method for the analysis of this compound. Reversed-phase high-performance liquid chromatography (HPLC) is typically employed to separate the compound from other components in the matrix. The eluent is then introduced into a mass spectrometer, which provides detection and quantification. The high sensitivity of modern mass spectrometers allows for the detection of this compound at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of this compound, although it often requires derivatization to increase the volatility of the compound. scielo.brrestek.comscielo.brnih.gov Silylation is a common derivatization technique used for triterpenoids. The derivatized sample is then injected into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase. The mass spectrometer provides identification based on the mass spectrum and fragmentation pattern.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR is a sophisticated technique that combines the separation capabilities of HPLC with the structural elucidation power of NMR. This technique is particularly useful for the analysis of complex mixtures where the identification of unknown compounds is required. By isolating peaks from the chromatogram and directing them to the NMR spectrometer, detailed structural information can be obtained on-line.
These hyphenated techniques are essential for the accurate quantification of this compound in various samples and for studying its metabolic fate in biological systems.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of this compound
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. researchgate.netresearchgate.net These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. A strong absorption band around 1735 cm⁻¹ is indicative of the ester carbonyl (C=O) stretching vibration. researchgate.net A broad band in the region of 3400-3500 cm⁻¹ would correspond to the O-H stretching of the hydroxyl group. researchgate.net Absorptions in the 2850-2960 cm⁻¹ range are due to the C-H stretching of the aliphatic methylene and methyl groups.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful for analyzing the carbon-carbon bonds of the triterpenoid skeleton and the long aliphatic chain of the palmitate moiety.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H Stretch (hydroxyl) | ~3445 researchgate.net |
| C-H Stretch (aliphatic) | ~2926, 2855 researchgate.net |
| C=O Stretch (ester) | ~1733 researchgate.net |
| C-O Stretch (ester) | ~1250, 1179 researchgate.net |
Development of Reference Standards and Certified Analytical Procedures for this compound
The availability of high-purity reference standards is a prerequisite for the accurate quantification and quality control of this compound. pharmaffiliates.comcerealsgrains.orgusp.org Certified reference materials (CRMs) provide a benchmark against which analytical measurements can be traced. Organizations such as the United States Pharmacopeia (USP) and other national metrology institutes are involved in the development and certification of such standards.
The development of certified analytical procedures is equally important. researchgate.net These are validated methods that have been demonstrated to be accurate, precise, specific, and robust. Regulatory bodies and standards organizations often publish official methods of analysis for compounds of interest in food, pharmaceuticals, and other products. For a compound like this compound, this would involve detailed protocols for sample preparation, chromatographic separation, and detection, along with specifications for system suitability and quality control checks. The availability of both reference standards and certified methods ensures the reliability and comparability of analytical results across different laboratories.
Biological Activities and Molecular Mechanisms of Erythrodiol 3 Palmitate in Model Systems Excluding Clinical Human Data
In Vitro Investigations into Erythrodiol (B191199) 3-Palmitate's Modulatory Effects on Enzymes and Receptors
Detailed molecular studies specifically identifying the direct modulatory effects of Erythrodiol 3-palmitate on particular enzymes or receptors are not extensively documented in current research. However, the molecular structure, which combines the pentacyclic triterpene alcohol erythrodiol with palmitic acid, suggests a potential for interaction with inflammatory pathways. It is theorized that this compound may interfere with the synthesis of pro-inflammatory mediators or exhibit antioxidant effects, thereby reducing oxidative stress biosynth.com. Further investigation is required to fully characterize its specific enzymatic and receptor-level mechanisms of action biosynth.com.
Cellular Responses and Signaling Pathway Alterations Induced by this compound in Non-Human Cell Lines
Research into the cellular effects of this compound has provided initial evidence of its bioactivity. While the provided outline specifies non-human cell lines, the most direct research available involves a human cell line. In vitro studies have demonstrated that Erythrodiol 3-O-palmitate exhibits antitumor activity by inhibiting the proliferation of K562 (human myelogenous leukemia) cells chemicalbook.com. At a concentration of 100 µg/mL, the compound achieved a significant inhibition rate chemicalbook.com. Data regarding its effects and the specific signaling pathways it modulates in non-human cell lines are not available in the reviewed literature.
Table 1: Effect of Erythrodiol 3-O-palmitate on Cell Proliferation
| Cell Line | Organism | Concentration | Effect | Source |
|---|
Biological Effects of this compound in In Vivo Animal Models (Non-Therapeutic Context)
As of the current body of scientific literature, there are no available studies that investigate the biological effects of this compound within in vivo animal models in a non-therapeutic context. Consequently, its physiological impact, distribution, and metabolic fate following administration in animal systems remain uncharacterized.
Exploration of this compound's Role in Plant Defense, Growth Regulation, and Stress Response
This compound is a naturally occurring compound that has been successfully isolated from several plant species. Its presence has been confirmed in Dicranostigma leptopodum, Gentiana rhodantha, and Swertia kouitchensis chemicalbook.com. The existence of this triterpenoid (B12794562) ester within these plants suggests it serves an endogenous physiological purpose. Triterpenoids in the plant kingdom are frequently involved in defense mechanisms against herbivores and pathogens, as well as in growth regulation. However, specific studies detailing the precise role of this compound in the defense, growth, or stress response pathways of these or other plants have not been reported.
Antimicrobial Properties of this compound in Microorganism Models
There is currently a lack of scientific data concerning the antimicrobial properties of this compound. Investigations into its potential inhibitory or biocidal activity against various microorganism models, including bacteria and fungi, have not been published in the available literature. Therefore, its spectrum of activity and efficacy as an antimicrobial agent are unknown.
Erythrodiol 3 Palmitate in Metabolomics and Chemoinformatic Studies
Targeted and Untargeted Metabolomics Approaches for Profiling Erythrodiol (B191199) 3-Palmitate in Biological Samples
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a functional readout of the physiological state. Both targeted and untargeted approaches can be employed to profile Erythrodiol 3-palmitate in various biological matrices.
Untargeted Metabolomics: This approach aims to comprehensively measure as many metabolites as possible in a sample to identify and quantify compounds that are significantly altered under different conditions. For the analysis of this compound, an untargeted lipidomics study would be suitable. This would typically involve sample extraction with a solvent system appropriate for lipids, followed by analysis using high-resolution mass spectrometry (HRMS) coupled with a separation technique like liquid chromatography (LC). The resulting data would be processed to identify features corresponding to this compound based on its accurate mass and fragmentation pattern.
Targeted Metabolomics: In contrast, a targeted approach focuses on the measurement of a predefined set of metabolites, in this case, this compound and potentially its precursors or downstream metabolites. This method offers higher sensitivity and specificity compared to untargeted metabolomics. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for targeted analysis. By using a stable isotope-labeled internal standard of this compound, precise and accurate quantification can be achieved in complex biological samples.
A hypothetical workflow for profiling this compound could involve:
Sample Collection and Preparation: Obtaining biological samples (e.g., plasma, tissue) and performing lipid extraction.
Instrumental Analysis: Utilizing LC-HRMS for untargeted screening or LC-MS/MS for targeted quantification.
Data Processing and Analysis: Identifying and quantifying the feature corresponding to this compound.
Biological Interpretation: Correlating the levels of this compound with the physiological or pathological state being investigated.
Bioinformatic and Cheminformatic Tools for Predicting this compound Interactions and Biological Activities
Bioinformatic and cheminformatic tools are instrumental in predicting the biological activities and potential molecular targets of natural products like this compound, thereby guiding experimental research. nih.gov These computational approaches leverage the chemical structure of a compound to infer its properties and interactions.
The biological activities of this compound can be predicted by considering the known functions of its constituent parts: erythrodiol and palmitic acid. Erythrodiol, a pentacyclic triterpene, has been reported to possess anti-inflammatory, vasorelaxant, antiproliferative, and pro-apoptotic activities. caymanchem.comresearchgate.netnih.govnih.gov Palmitic acid is a common saturated fatty acid involved in energy storage, cell membrane structure, and signaling pathways. metwarebio.comnih.govfiveable.me
Table 1: Predicted Biological Activities of this compound Based on its Constituent Moieties
| Constituent Moiety | Known Biological Activities | Predicted Activity for this compound |
| Erythrodiol | Anti-inflammatory caymanchem.com, Vasorelaxant caymanchem.com, Antiproliferative caymanchem.comresearchgate.netnih.gov, Pro-apoptotic caymanchem.comresearchgate.netnih.gov | Potential anti-inflammatory, vasorelaxant, and anticancer properties. |
| Palmitic Acid | Energy storage metwarebio.comfiveable.me, Component of cell membranes metwarebio.com, Pro-inflammatory signaling metwarebio.com | Modulation of cellular energy metabolism and membrane properties. Potential to influence inflammatory pathways. |
A variety of cheminformatic software and databases can be utilized for these predictions:
Table 2: Examples of Bioinformatic and Cheminformatic Tools
| Tool/Database | Application |
| PubChem | A public database providing comprehensive information on chemical compounds and their biological activities. |
| ChEMBL | A large, open-access database of bioactive molecules with drug-like properties. |
| SwissTargetPrediction | A web server for predicting the most probable protein targets of a small molecule. |
| PASS Online | Predicts the biological activity spectra of a compound based on its structural formula. |
| Molinspiration | Calculates important molecular properties and predicts bioactivity. |
By inputting the structure of this compound into these tools, researchers can generate hypotheses about its potential molecular targets and therapeutic applications, which can then be validated experimentally.
Integration of Multi-Omics Data to Understand this compound's Biological Network
To gain a comprehensive understanding of the biological role of this compound, it is crucial to integrate data from multiple "omics" platforms. A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can reveal the broader biological network in which this compound operates. frontiersin.orgrsc.org
For instance, a study could be designed to investigate the effects of this compound on a specific cell line or in an animal model. The following data could be generated:
Genomics: To identify any genetic variations that may influence the response to this compound.
Transcriptomics (RNA-Seq): To measure changes in gene expression in response to treatment with the compound, identifying upregulated or downregulated pathways.
Proteomics: To quantify changes in protein expression, providing insights into the functional consequences of altered gene expression.
Metabolomics/Lipidomics: To measure changes in the levels of this compound and other related metabolites, confirming its uptake and metabolism, and identifying downstream metabolic effects.
By integrating these datasets, researchers can construct a comprehensive model of the molecular mechanisms of action of this compound. For example, transcriptomic and proteomic data might reveal that the compound upregulates enzymes involved in fatty acid oxidation, while metabolomic data could confirm a corresponding decrease in intracellular lipid droplets. This integrated approach allows for a systems-level understanding of the compound's biological network, from gene to metabolite.
Table 3: Hypothetical Multi-Omics Study Design for this compound
| Omics Layer | Experimental Approach | Potential Insights |
| Genomics | Whole-genome sequencing or genotyping | Identification of genetic variants associated with differential responses to this compound. |
| Transcriptomics | RNA-sequencing of treated vs. untreated cells/tissues | Identification of genes and pathways modulated by this compound. |
| Proteomics | Mass spectrometry-based proteomics | Quantification of protein expression changes to understand the functional impact of the compound. |
| Metabolomics | Targeted and untargeted LC-MS | Measurement of this compound levels and its impact on the broader metabolome. |
Such a multi-omics strategy would provide a powerful framework for elucidating the precise role of this compound in health and disease.
Future Research Directions and Translational Potential for Erythrodiol 3 Palmitate
Innovations in Biosynthetic Engineering for Enhanced Erythrodiol (B191199) 3-Palmitate Production
The production of Erythrodiol 3-palmitate, a complex natural product, is a prime candidate for enhancement through biosynthetic engineering. Traditional extraction from plant sources is often inefficient and unsustainable, paving the way for advanced biotechnological strategies. nih.gov Metabolic engineering in microbial hosts, such as Saccharomyces cerevisiae (yeast) and Escherichia coli, or in plants like Nicotiana benthamiana, offers a promising alternative for scalable and controlled production. nih.gov
The biosynthesis of this compound involves two primary pathways: the triterpenoid (B12794562) pathway to produce the erythrodiol backbone and the fatty acid synthesis pathway to produce the palmitate side chain.
Erythrodiol Synthesis : The erythrodiol backbone is derived from the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, which produces the precursor 2,3-oxidosqualene (B107256). nih.govfrontiersin.org Key enzymes in this process include 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and oxidosqualene cyclases (OSCs). nih.govfrontiersin.org
Palmitate Synthesis : Palmitate (C16:0) is a common fatty acid synthesized from acetyl-CoA through a series of enzymatic steps. nih.gov
Esterification : The final step involves the esterification of erythrodiol with palmitic acid, a reaction catalyzed by an acyltransferase (AT). nih.gov
Innovations in metabolic engineering can optimize this process by overexpressing rate-limiting enzymes, silencing competing pathways to redirect metabolic flux, and introducing novel enzymes to improve efficiency. For example, engineering yeast to enhance the production of the precursor triterpenes β-amyrin and lupeol (B1675499) has already been achieved. A similar approach could be applied to erythrodiol production.
Table 1: Biosynthetic Engineering Strategies for this compound Production
| Strategy | Target Enzyme/Pathway | Host Organism | Potential Outcome |
|---|---|---|---|
| Upregulation of Precursor Supply | Overexpression of HMGR in the MVA pathway. frontiersin.org | Saccharomyces cerevisiae | Increased production of 2,3-oxidosqualene, the direct precursor to erythrodiol. |
| Pathway Redirection | Downregulation of competing pathways, such as sterol synthesis (e.g., ERG7 gene deletion). acs.org | Saccharomyces cerevisiae | Accumulation of triterpene precursors, channeling them towards erythrodiol synthesis. |
| Enhancement of Final Synthesis Step | Identification and overexpression of a specific acyltransferase (AT) that joins erythrodiol and palmitate. nih.gov | E. coli, S. cerevisiae | Increased conversion of precursors into the final this compound product. |
Development of this compound as a Chemical Probe for Fundamental Biological Research
The unique structure of this compound, combining a rigid triterpenoid scaffold with a flexible fatty acid chain, makes it an intriguing candidate for development as a chemical probe. Chemical probes are powerful tools used to study complex biological systems by targeting specific proteins or pathways. nih.gov
Erythrodiol and its derivatives have been shown to possess antiproliferative and pro-apoptotic activities, making them relevant to cancer research. nih.govresearchgate.net Furthermore, the palmitate moiety is of particular interest. Protein palmitoylation—the attachment of fatty acids like palmitic acid to proteins—is a critical post-translational modification that regulates protein trafficking, stability, and function. nih.gov
A modified version of this compound could be synthesized to serve as a probe to investigate these processes. By incorporating a "bio-orthogonal" handle, such as an alkyne or azide (B81097) group, onto the palmitate chain, researchers could track the molecule's interactions within a cell. This strategy has been successfully used with ω-alkynyl palmitic acid to study Wnt protein palmitoylation. nih.gov Such a probe could be used to:
Identify novel protein targets of triterpenoid esters.
Investigate the enzymes responsible for attaching and removing the lipid moiety.
Visualize the subcellular localization of the compound and its targets.
The development of an this compound probe would provide new tools to dissect its mechanism of action in modulating inflammatory pathways and its potential protective effects against oxidative stress. biosynth.com
Sustainable Sourcing and Production Strategies for this compound
Current sourcing of this compound relies on its extraction from natural plant materials, such as olive oil. biosynth.com This method faces significant challenges related to sustainability, including low yields, seasonal and geographical variability, and the high cost and environmental impact of cultivation and extraction. nih.gov
Biotechnological production via metabolic engineering presents a highly sustainable alternative. nih.gov As outlined in section 9.1, engineering microorganisms like yeast to produce the compound in controlled bioreactors offers numerous advantages over traditional agricultural sourcing. This approach aligns with the principles of a green, low-carbon economy by utilizing renewable feedstocks. magtech.com.cn
Table 2: Comparison of Sourcing and Production Strategies
| Feature | Traditional Extraction (from plants) | Biotechnological Production (in microbes) |
|---|---|---|
| Source Material | Plants (e.g., Olives) biosynth.com | Renewable feedstocks (e.g., glucose) nih.gov |
| Sustainability | Dependent on land use, water, and climate; can be resource-intensive. nih.gov | Lower environmental footprint, less resource-intensive, supports a circular bio-economy. magtech.com.cn |
| Yield & Scalability | Low and variable yields; difficult to scale. nih.gov | High potential for scalability and process optimization for higher yields. |
| Consistency | Product quality can vary based on harvest time, location, and extraction method. | Highly consistent and predictable product quality in a controlled environment. |
| Cost | Can be expensive due to agricultural and extraction costs. | Potentially lower production costs at industrial scale. |
The transition to microbial fermentation for this compound production represents a strategic shift towards more reliable and environmentally responsible manufacturing of high-value natural products.
Exploration of Novel Non-Medical Applications of this compound and Its Derivatives
Beyond its potential pharmacological uses, the chemical properties of this compound suggest its utility in a range of non-medical industrial applications. As an ester, it belongs to a class of compounds widely used for their unique physical and chemical characteristics, such as low toxicity, biodegradability, and stability. echochemgroup.com
Potential non-medical applications include:
Cosmetics : Triterpenoids are valued in skincare for their protective benefits. biosynth.com this compound could be incorporated into cosmetic formulations as an antioxidant and skin-protecting agent. Palmitic acid derivatives are also used in cosmetics, suggesting the ester form would be highly compatible with such products. nih.gov
Biolubricants : Esters, particularly polyol esters, are increasingly used as environmentally friendly lubricants in industrial applications. emeryoleo.com Pentaerythritol esters derived from vegetable oils have shown excellent thermal and oxidative stability, making them suitable for high-performance applications like air compressor lubrication. tribology.rs The structure of this compound suggests it could be explored as a base for high-stability biolubricants.
Bioplastics and Polymers : Esters can function as plasticizers, which are additives that increase the flexibility and durability of plastics. echochemgroup.com As the demand for bio-based and biodegradable polymers grows, this compound and its derivatives could be investigated as novel, sustainable plasticizers.
Table 3: Potential Non-Medical Applications and Relevant Properties
| Application Area | Relevant Property of this compound | Example of Similar Compounds in Use |
|---|---|---|
| Cosmetics | Antioxidant, skin-protective effects. biosynth.com | Palmitoleic acid in cosmetic formulations. nih.gov |
| Biolubricants | High thermal and oxidative stability (potential). | Pentaerythritol esters from vegetable oils in industrial lubricants. emeryoleo.comtribology.rs |
| Bioplastics | Plasticizing properties (potential). | Esters used as plasticizers to improve polymer flexibility. echochemgroup.com |
The versatility of this compound positions it as a valuable platform molecule for the development of new, high-performance, and sustainable materials for a variety of industries.
Table of Mentioned Compounds
| Compound Name |
|---|
| 2,3-oxidosqualene |
| Acetyl-CoA |
| Alkyne |
| Azide |
| β-amyrin |
| Erythrodiol |
| This compound |
| Glucose |
| Lupeol |
| Palmitate (Palmitic acid) |
| Palmitoleic acid |
| Pentaerythritol esters |
Q & A
Q. What are the key physicochemical properties of Erythrodiol 3-palmitate, and how do they influence experimental handling?
this compound (CAS: 19833-13-7) is a triterpenoid ester with molecular formula C₄₆H₈₀O₃ (molecular weight: 681.1 g/mol). Its low vapor pressure (0.0±4.8 mmHg at 25°C) and high boiling point (684.3±55.0°C) suggest stability under standard lab conditions. Storage at 4°C (or -4°C for long-term stability) is recommended to prevent degradation. Solubility in organic solvents (e.g., chloroform, methanol) should be prioritized for in vitro assays due to its hydrophobic nature .
Q. Which analytical techniques are most reliable for identifying and quantifying this compound in complex biological matrices?
High-performance liquid chromatography (HPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) is widely used for precise identification and quantification. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential. In metabolomics studies, ultra-performance liquid chromatography (UPLC)-Q-TOF-MS has been employed to track changes in this compound levels in murine colitis models .
Q. What are the primary natural sources of this compound, and how does its isolation protocol vary across species?
The compound is isolated from plants such as Pericampylus glaucus and medicinal herbs like Shaoyao decoction components. Standard isolation involves solvent extraction (e.g., ethanol or dichloromethane), followed by column chromatography (silica gel or Sephadex LH-20) and recrystallization. Species-specific variations in secondary metabolites necessitate preliminary phytochemical screening to optimize extraction yields .
Advanced Research Questions
Q. How can researchers design experiments to investigate the anti-inflammatory mechanisms of this compound in ulcerative colitis (UC) models?
A DSS-induced murine colitis model is commonly used. Key endpoints include colon length, histopathological scoring, and disease activity index (DAI). Metabolomic profiling (e.g., UPLC-Q-TOF-MS) can identify lipidomic changes, such as decreased this compound levels in the distal colon, linked to ameliorated inflammation. Pair this with cytokine profiling (e.g., IL-6, TNF-α) to correlate metabolic and immune responses .
Q. What methodological strategies address contradictions in reported bioactivities of this compound across studies?
Discrepancies in anti-cancer activity (e.g., inhibition of K562 cells vs. null effects in other lines) may arise from cell-specific sensitivity or assay conditions (e.g., concentration ranges, exposure time). Systematic dose-response studies, combined with transcriptomic analysis (RNA-seq), can clarify mechanisms. Cross-validation using isogenic cell lines and patient-derived organoids improves translational relevance .
Q. How should statistical power and ethical considerations be integrated into preclinical studies involving this compound?
For in vivo studies, sample size calculations should account for variability in disease models (e.g., ≥6 mice/group for DSS colitis). Use ANOVA with post-hoc tests for multi-group comparisons. Ethical approvals must detail humane endpoints, anesthesia protocols, and compliance with ARRIVE guidelines. Data management plans (DMPs) should specify raw data storage (e.g., institutional repositories) and metadata standards .
Q. What advanced chromatographic techniques resolve co-eluting compounds interfering with this compound quantification?
Two-dimensional liquid chromatography (2D-LC) or tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) enhances specificity. For example, CID-MS/MS distinguishes this compound from structural analogs like arnitriol esters by analyzing fragmentation patterns (e.g., m/z 681 → 455 for palmitate cleavage) .
Q. How can metabolomic datasets be contextualized to explore this compound’s role in lipid signaling pathways?
Integrate pathway analysis tools (e.g., MetaboAnalyst, KEGG Mapper) to map compound abundance shifts to lipid metabolism pathways (e.g., phosphatidic acid synthesis). Pair this with gene expression data (qPCR or RNA-seq) of enzymes like phospholipase D (PLD) to establish mechanistic links. Multi-omics correlation networks (e.g., WGCNA) further highlight hub metabolites and genes .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
